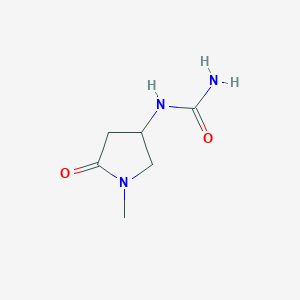

(1-Methyl-5-oxopyrrolidin-3-yl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

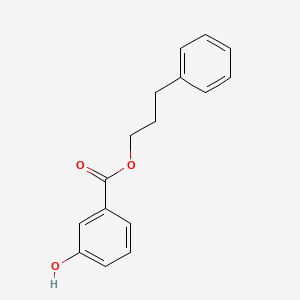

The molecular structure of “(1-Methyl-5-oxopyrrolidin-3-yl)urea” is characterized by a five-membered pyrrolidine ring . This saturated scaffold is of great interest due to (1) the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, (2) the contribution to the stereochemistry of the molecule, (3) and the increased three-dimensional (3D) coverage due to the non-planarity of the ring—a phenomenon called “pseudorotation” .

Physical And Chemical Properties Analysis

“(1-Methyl-5-oxopyrrolidin-3-yl)urea” has a molecular weight of 157.17 . More detailed physical and chemical properties were not found in the search results.

Applications De Recherche Scientifique

Substituent Effects and Molecular Complexation

Substituent effects on pyrid-2-yl ureas have been studied, revealing their influence on intramolecular hydrogen bonding and complexation with cytosine. These effects are critical for understanding the molecular behavior in various solvents and for potential applications in nucleotide complexation and molecular recognition (Chia-Hui Chien et al., 2004).

Corrosion Inhibition

Urea-derived Mannich bases have been explored as corrosion inhibitors for mild steel surfaces in acidic solutions. These compounds offer cost-effective solutions for protecting industrial materials against corrosion, with the efficiency related to the molecular structure of the inhibitors (M. Jeeva et al., 2015).

Metallo-Supramolecular Assemblies

The assembly of metallo-supramolecular macrocycles using pyridine-substituted urea ligands demonstrates the potential of urea derivatives in constructing complex molecular architectures. These assemblies, which include hydrogen bonding sites, are pivotal for developing new materials with specific molecular recognition capabilities (Ralf W. Troff et al., 2012).

Electrochemical Performance in Supercapacitors

Investigations into the electrochemical performance of microporous activated carbon modified with urea and melamine highlight the role of nitrogen- and oxygen-containing functional groups. This research underpins advancements in energy storage technologies, particularly in supercapacitors (D. Hulicova‐Jurcakova et al., 2009).

Antimicrobial Activities

The synthesis and antimicrobial activity assessment of N-substituted N′-[6-methyl-2-oxido-1,3,2-dioxaphosphinino(5,4-b)pyridine-2-yl]ureas provide insights into the potential pharmaceutical applications of these compounds. Their moderate antimicrobial efficacy suggests applications in developing new antimicrobial agents (P. V. G. Reddy et al., 2003).

Propriétés

IUPAC Name |

(1-methyl-5-oxopyrrolidin-3-yl)urea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O2/c1-9-3-4(2-5(9)10)8-6(7)11/h4H,2-3H2,1H3,(H3,7,8,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSXSMBIFYCHXIR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(CC1=O)NC(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-Methyl-5-oxopyrrolidin-3-yl)urea | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-3-methylpyrimidin-4-one](/img/structure/B2597470.png)

![(2Z)-6-bromo-2-[(4-carbamoylphenyl)imino]-N-(5-methylpyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2597472.png)

![N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N'-(2,4-difluorophenyl)ethanediamide](/img/structure/B2597478.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-{[2-fluoro-6-(pyrrolidin-1-yl)phenyl]amino}acetamide](/img/structure/B2597479.png)

![(8R,10R,13S,17R)-10,13-dimethylspiro[2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthrene-17,5'-oxolane]-2',3-dione](/img/no-structure.png)

![9-Methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-one](/img/structure/B2597483.png)

![4-{[2-Methyl-6-(trifluoromethyl)pyridin-3-yl]amino}-4-oxobut-2-enoic acid](/img/structure/B2597491.png)